molecular formula C19H25NO2 B1385346 (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine CAS No. 1040686-41-6

(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B1385346
CAS No.: 1040686-41-6
M. Wt: 299.4 g/mol
InChI Key: YWGRSMJWXRKSOY-UHFFFAOYSA-N
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Description

(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine is an organic compound that features a phenyl ring substituted with a butoxy group at the 2-position and a methoxybenzylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-butoxyphenol and 4-methoxybenzylamine.

    Formation of Intermediate: The 2-butoxyphenol undergoes a nucleophilic substitution reaction with a suitable halogenated reagent (e.g., benzyl chloride) to form an intermediate.

    Amine Formation: The intermediate is then reacted with 4-methoxybenzylamine under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide or other reduced forms.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-butoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of amine oxides or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Biochemical Research: Used in studies to understand its interaction with biological macromolecules.

Industry:

    Material Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The butoxy and methoxy groups can influence its lipophilicity and binding affinity, affecting its overall biological activity.

Molecular Targets and Pathways:

    Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.

    Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    (2-Butoxyphenyl)-N-methylmethanamine: Similar structure but lacks the methoxybenzyl group.

    (4-Methoxyphenyl)-N-(2-butoxybenzyl)methanamine: Similar but with different substitution patterns on the phenyl rings.

Uniqueness:

    Structural Features: The combination of butoxy and methoxybenzyl groups provides unique steric and electronic properties.

    Biological Activity: The specific substitution pattern can lead to distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-13-22-19-8-6-5-7-17(19)15-20-14-16-9-11-18(21-2)12-10-16/h5-12,20H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRSMJWXRKSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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